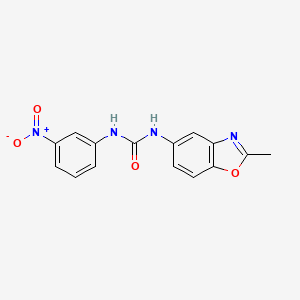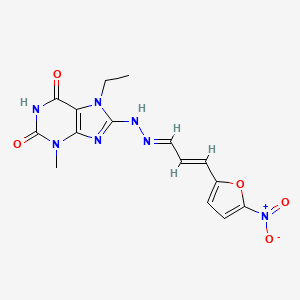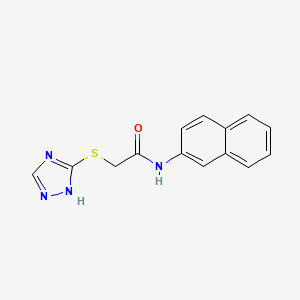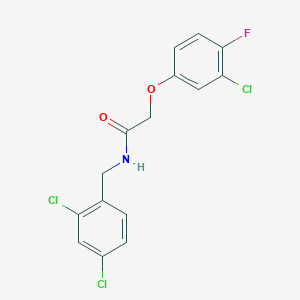
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea, also known as MNBU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been synthesized and studied for its various biochemical and physiological effects. MNBU has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
作用机制
The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea is not fully understood. However, it has been suggested that N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea inhibits the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
实验室实验的优点和局限性
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been found to be relatively non-toxic, which makes it a safer alternative to other compounds that may have toxic effects. However, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several potential future directions for scientific research. It could be further studied for its anticancer properties, particularly in the treatment of specific types of cancer. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could also be studied for its anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could be further modified to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
In conclusion, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea is a urea derivative that has been extensively studied for its potential applications in scientific research. It has been found to have anticancer and anti-inflammatory properties, and could have potential applications in the treatment of various diseases. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several advantages for use in lab experiments, but also has some limitations. Further research on N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could lead to new therapeutic agents for the treatment of various diseases.
合成方法
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea can be synthesized using various methods, including the reaction of 2-amino-5-methylbenzoxazole with 3-nitrobenzoyl chloride in the presence of a base. This reaction produces N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea as a white crystalline solid with a melting point of 222-224°C. The purity of the compound can be determined using various analytical techniques, such as HPLC and NMR spectroscopy.
科学研究应用
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties, as it inhibits the growth and proliferation of cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-9-16-13-8-11(5-6-14(13)23-9)18-15(20)17-10-3-2-4-12(7-10)19(21)22/h2-8H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDOJKHNIVGABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)



![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)